molecular formula C12H19N3O4S B3175444 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid CAS No. 956961-11-8

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B3175444
CAS No.: 956961-11-8
M. Wt: 301.36 g/mol
InChI Key: CAWIBQKNCMGPNV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-3-15-9(2)11(7-13-15)20(18,19)14-6-4-5-10(8-14)12(16)17/h7,10H,3-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWIBQKNCMGPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144706
Record name 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956961-11-8
Record name 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956961-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid typically involves multiple steps One common approach is to start with the appropriate pyrazole derivative, which undergoes sulfonylation to introduce the sulfonyl group

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a catalyst like palladium on carbon.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly in the development of new drugs with potential therapeutic effects.

  • Agriculture: The compound may be used in the formulation of agrochemicals, such as pesticides or herbicides, due to its potential biological activity.

  • Material Science: It can be utilized in the development of new materials with specific properties, such as enhanced durability or chemical resistance.

Mechanism of Action

The mechanism by which 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors in biological systems, leading to desired outcomes. Understanding the exact mechanism requires detailed biochemical studies and experiments.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
  • CAS Registry Number : 956961-11-8
  • Molecular Formula : C₁₂H₁₉N₃O₄S
  • Molecular Weight : 301.36 g/mol
  • Purity : ≥99% (liquid form, stored in dry, ventilated conditions)
  • Key Functional Groups :
    • Pyrazole ring : Substituted with ethyl (C1) and methyl (C5) groups.
    • Sulfonyl linker : Connects the pyrazole to a piperidine ring.
    • Carboxylic acid : Positioned at C3 of the piperidine, enabling salt formation or hydrogen bonding .

Applications : Primarily used in research and commercial settings as a building block for pharmaceuticals, agrochemicals, or enzyme inhibitors due to its sulfonamide and carboxylic acid moieties .

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s analogs differ in pyrazole substituents, heterocyclic systems, or sulfonyl-linked groups. Key examples include:

Compound CAS/ID Molecular Formula Molecular Weight (g/mol) Substituents Key Differences Evidence
Target Compound 956961-11-8 C₁₂H₁₉N₃O₄S 301.36 1-Ethyl, 5-methyl pyrazole Baseline for comparison
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic acid 956935-30-1 C₁₂H₁₆F₂N₃O₄S 347.34 Difluoromethyl (C1), 3,5-dimethyl pyrazole Enhanced metabolic stability due to fluorine; increased molecular weight
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid EN300-229688 C₁₁H₁₇N₃O₄S 287.34 1,3-Dimethyl pyrazole Reduced steric bulk; lower lipophilicity
1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid ZX-AC003532 C₁₀H₁₅N₃O₄S 273.31 1-Methyl pyrazole Simplified structure; lower molecular weight
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid 930111-02-7 C₁₁H₁₅N₃O₂ 221.25 Pyrazine instead of pyrazole Heterocyclic system change; altered electronic properties

Functional Implications

  • Bioavailability : The ethyl and methyl groups in the target compound enhance lipophilicity compared to smaller substituents (e.g., methyl in ZX-AC003532) .
  • Metabolic Stability : Difluoromethyl substitution (956935-30-1) may reduce oxidative metabolism due to fluorine’s electronegativity .

Biological Activity

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure combining a pyrazole moiety with a piperidine backbone, which may confer distinct pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Information:

  • IUPAC Name: 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid
  • Molecular Formula: C12H19N3O4S
  • Molecular Weight: 301.3620 g/mol
  • CAS Number: 956439-93-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition: By binding to active sites on enzymes, it can inhibit their activity, which is crucial in various metabolic pathways.
  • Receptor Modulation: The compound may interact with receptors, altering their function and influencing cellular signaling pathways.

Antiviral Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, compounds structurally related to 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine have shown efficacy against viruses such as herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV) .

Table 1: Antiviral Efficacy of Pyrazole Derivatives

CompoundVirus TargetedEC50 (µM)Cytotoxicity (CC50)Selectivity Index
Compound AHSV-155010
Compound BRSV281003.57
1-[...]-3-carboxylic acidTBDTBDTBDTBD

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
A recent study demonstrated that a related pyrazole derivative reduced the viability of cancer cell lines by up to 70% at concentrations as low as 10 µM, highlighting the potential for further development in cancer therapeutics .

Toxicity and Safety Profile

Understanding the toxicity profile of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine is crucial for its therapeutic application. Preliminary toxicity studies suggest that while some derivatives exhibit low cytotoxicity, further investigation is needed to establish a comprehensive safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.